![molecular formula C17H23BrO3 B1293359 4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898785-80-3](/img/structure/B1293359.png)
4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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Description
Scientific Research Applications
Synthesis of Imidazoles
Imidazoles are a class of heterocycles that are integral to functional molecules used in various applications. The compound can serve as a precursor in the regiocontrolled synthesis of substituted imidazoles. These imidazoles are pivotal in pharmaceuticals, agrochemicals, dyes for solar cells, optical applications, functional materials, and catalysis .
Therapeutic Potential
The structural motif of imidazole, which can be synthesized using our compound, is known for its broad range of chemical and biological properties. Imidazole derivatives exhibit a wide array of biological activities, including antibacterial, antitumor, antidiabetic, anti-allergic, and antiviral activities, making them valuable in drug development .
Mass Spectral Analysis
In the realm of analytical chemistry, the compound can be used to infer potential fragmentation patterns in mass spectral analysis. This is crucial for confirming the molecular weight and providing structural insights into synthesized compounds .
Anti-HIV Research
Indole derivatives, which can be synthesized from the compound, have been studied for their potential as anti-HIV agents. Molecular docking studies of these derivatives can lead to the development of novel anti-HIV medications .
properties
IUPAC Name |
1-(4-bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrO3/c1-17(2)11-20-16(21-12-17)6-4-3-5-15(19)13-7-9-14(18)10-8-13/h7-10,16H,3-6,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWARKPZQJWZYMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645916 |
Source
|
Record name | 1-(4-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone | |
CAS RN |
898785-80-3 |
Source
|
Record name | 1-(4-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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